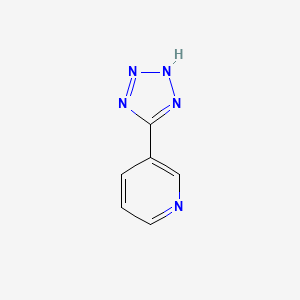

3-(2H-tetrazol-5-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECHDFHDDVELCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186227 | |

| Record name | 5-(3-Pyridyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3250-74-6 | |

| Record name | 3-(2H-Tetrazol-5-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3250-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Pyridyl)tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003250746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-Pyridyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2H-tetrazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2H-1,2,3,4-tetrazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(3-PYRIDYL)TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC84PPS834 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2H-Tetrazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(2H-Tetrazol-5-yl)pyridine

This compound, also known by synonyms such as 5-(3-Pyridyl)tetrazole, is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a pyridine ring linked to a tetrazole ring, positions it as a critical scaffold in modern drug design. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a substitution that can profoundly enhance a molecule's pharmacological profile.[2][3][4][5][6][7][8] This bioisosteric relationship stems from the comparable pKa values and the ability of the tetrazole ring's acidic N-H proton to mimic the proton-donating capability of a carboxylic acid at physiological pH.[2]

The advantages of replacing a carboxylic acid with a tetrazole ring are manifold. This substitution often leads to increased metabolic stability, enhanced lipophilicity for better membrane permeability, and can maintain or improve biological activity.[2][6] These favorable modifications have led to the successful incorporation of the tetrazole motif into numerous marketed drugs, including the antihypertensive medication Losartan.[2][4] Consequently, this compound serves as a valuable building block for developing novel therapeutics targeting a wide array of diseases.[3][9]

Molecular Structure and Tautomerism

A crucial chemical feature of 5-substituted-1H-tetrazoles is the existence of prototropic tautomerism. The acidic proton can reside on different nitrogen atoms of the tetrazole ring, leading to distinct isomers. For 3-(tetrazol-5-yl)pyridine, the two primary tautomers are the 1H- and 2H- forms.[10][11]

The relative stability and population of these tautomers can be influenced by the solvent, pH, and the nature of substituents. In crystal structures, it has been observed that both isomers can co-exist.[10] This tautomerism is a critical consideration in drug design, as the different forms present distinct hydrogen bonding patterns and three-dimensional shapes, which can affect receptor binding and overall biological activity.

Synthesis and Characterization

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles, including 3-(tetrazol-5-yl)pyridine, is the [3+2] cycloaddition reaction between a nitrile and an azide.[11] This reaction is highly versatile and can be catalyzed by various metals.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

A representative protocol for the synthesis is as follows:

-

Reagents: To a flask, add 3-cyanopyridine (picolinonitrile), sodium azide (NaN₃), and a catalyst such as ammonium chloride (NH₄Cl).[12]

-

Solvent: Add a high-boiling polar aprotic solvent, typically N,N-dimethylformamide (DMF).[12][13][14]

-

Reaction: The mixture is stirred and heated under reflux (e.g., at 110°C or higher) for several hours (typically 20-24 hours) under an inert atmosphere (e.g., nitrogen).[12][14]

-

Workup: After cooling, the reaction mixture is poured into ice-water. The product is then precipitated by acidifying the solution with an acid like HCl to a pH of around 6.[12]

-

Purification: The resulting solid precipitate is collected by filtration, washed with distilled water, and can be further purified by recrystallization to yield colorless crystals.[12]

Characterization of the final product is typically achieved through standard analytical techniques including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The chemical shifts of the tetrazole ring carbons can help distinguish between 1,5- and 2,5-disubstituted isomers.[15]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₆H₅N₅).[1][15]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[13][15]

-

X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and the specific tautomeric form present in the crystal.[10][12][15]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value / Description | Source |

| Molecular Formula | C₆H₅N₅ | [1] |

| Molecular Weight | 147.14 g/mol | [1][16] |

| Appearance | White solid / colorless crystals | [12][17] |

| pKa | ~5.99 (This value reflects the acidity of the tetrazole N-H proton) | [14] |

| Monoisotopic Mass | 147.0545 Da | [1][18] |

| XlogP3-AA | 0.1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

Causality Insight: The pKa value of ~5.99 is crucial. It is comparable to that of many carboxylic acids, which is the fundamental reason for the tetrazole group's success as a bioisostere.[2] This acidity ensures that at physiological pH (7.4), a significant portion of the molecules will be in the deprotonated, anionic form, enabling them to engage in ionic interactions with biological targets, much like a carboxylate.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the chemistry of its two heterocyclic rings.

-

Acidity and Basicity: The tetrazole ring possesses an acidic N-H proton, allowing it to form salts with bases. The pyridine ring contains a basic nitrogen atom (pKa of pyridinium ion is ~5.2) which can be protonated by strong acids.[12][19]

-

N-Alkylation/Arylation: The nitrogen atoms of the tetrazole ring can be alkylated or arylated, which can lock the molecule into a specific tautomeric form (e.g., 1-substituted or 2-substituted). This is a common strategy in medicinal chemistry to fine-tune steric and electronic properties.

-

Coordination Chemistry: The multiple nitrogen atoms make tetrazole derivatives excellent ligands for coordinating with metal ions. This property is utilized in the construction of metal-organic frameworks (MOFs).[2][10]

-

Thermal Stability: 2,5-disubstituted tetrazoles can undergo thermal decomposition upon melting, often characterized by the elimination of dinitrogen (N₂) to form reactive nitrilimine intermediates.[15] This thermal instability is a factor to consider in its handling and storage.

Applications in Drug Design and Medicinal Chemistry

The primary application of this compound is as a key structural motif in drug discovery. Its ability to act as a carboxylic acid bioisostere has been exploited in the development of antagonists for various receptors.

-

Metabotropic Glutamate Receptor (mGluR) Antagonists: Derivatives of 3-(tetrazol-5-yl)pyridine have been investigated as potent and selective antagonists for mGlu5 receptors.[20][21][22] These receptors are implicated in a range of neurological and psychiatric disorders, making these compounds promising candidates for new therapies.

-

Antihypertensive Agents: The success of tetrazole-containing drugs like Losartan and Telmisartan, which are angiotensin II receptor blockers, highlights the value of this scaffold in cardiovascular medicine.[4][6] The tetrazole group is crucial for mimicking the binding interactions of the native peptide ligand.

-

Antimicrobial and Anticancer Agents: The tetrazole ring is a versatile pharmacophore found in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][9] The high nitrogen content and unique electronic features contribute to these diverse activities.

Safety and Handling

According to GHS classifications, this compound is classified as causing serious eye damage.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid generating dust. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]

-

ResearchGate. (2004). 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. Retrieved from [Link]

-

PubMed. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Retrieved from [Link]

-

VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). 3-(1H-Tetrazol-5-yl)pyridinium 3-(2H-tetrazol-5-yl)pyridinium dinitrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric forms of tetrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of a New Tricyclic 3-(Tetrazol-5-yl)pyridine System from 2-(Azidomethyl)nicotinonitriles. Request PDF. Retrieved from [Link]

-

Sabinet. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]

-

Semantic Scholar. (2024). Selective Synthesis of 3‑(1H‑Tetrazol-5‑yl)-indoles from 2H‑Azirines and Arynes. Retrieved from [Link]

-

CORA. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H5N5). Retrieved from [Link]

-

ALFA CHEMICAL. (n.d.). cas-3250-74-6|3-(2h-tetrazol-5-yl)-pyridin. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent. Retrieved from [Link]

- Google Patents. (n.d.). WO2016123028A1 - Tetrazolones as carboxylic acid bioisosteres.

-

PubMed. (n.d.). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Toxicology Excellence for Risk Assessment (TERA). (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-(1H-Tetrazol-5-yl)pyridine. Retrieved from [Link]

-

European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

-

ResearchGate. (n.d.). 2‐{2‐[3‐(Pyridin‐3‐yloxy)phenyl]‐2H‐tetrazol‐5‐yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). 3-(1H-Tetrazol-5-yl)pyridinium chloride. Retrieved from [Link]

Sources

- 1. This compound | C6H5N5 | CID 151091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. vuir.vu.edu.au [vuir.vu.edu.au]

- 4. lifechemicals.com [lifechemicals.com]

- 5. DSpace [cora.ucc.ie]

- 6. researchgate.net [researchgate.net]

- 7. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(1H-Tetrazol-5-yl)pyridinium 3-(2H-tetrazol-5-yl)pyridinium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-(1H-Tetrazol-5-yl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.org.za [scielo.org.za]

- 14. de.alfa-chemical.com [de.alfa-chemical.com]

- 15. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [mdpi.com]

- 16. 3-(1H-Tetrazol-5-yl)pyridine [oakwoodchemical.com]

- 17. tera.org [tera.org]

- 18. PubChemLite - this compound (C6H5N5) [pubchemlite.lcsb.uni.lu]

- 19. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 20. researchgate.net [researchgate.net]

- 21. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Introduction: The Ascendancy of the Tetrazole Moiety in Modern Chemistry

An In-Depth Technical Guide to 5-(3-pyridyl)tetrazole: Synthesis, Properties, and Applications

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for carboxylic acids have cemented its role in the development of numerous blockbuster drugs, including the antihypertensive agent Losartan and the antibiotic Latamoxef.[2][3] The tetrazolyl functional group is often considered a carboxylic acid surrogate not only because of its similar pKa but also due to its comparable planar, delocalized system, which allows it to engage in similar molecular interactions.[4]

Among the vast family of tetrazole derivatives, 5-(3-pyridyl)tetrazole stands out as a versatile building block. Its structure incorporates both the acidic tetrazole ring and the basic pyridine moiety, offering multiple coordination sites for creating complex supramolecular structures and acting as a key component in pharmacologically active agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and core applications of this important compound.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. 5-(3-pyridyl)tetrazole is a solid at room temperature with a high melting point, indicating a stable crystalline structure.[5]

Table 1: Core Properties of 5-(3-pyridyl)tetrazole

| Property | Value | Source(s) |

| CAS Number | 3250-74-6 | [5][6][7][8][9] |

| Molecular Formula | C₆H₅N₅ | [5][6] |

| Molecular Weight | 147.14 g/mol | [5][6] |

| Synonyms | 3-(1H-Tetrazol-5-yl)pyridine, 5-β-Pyridyltetrazole | [7][8] |

| Appearance | Solid | [5] |

| Melting Point | 238-242 °C (decomposition) | [5] |

| SMILES String | c1cncc(c1)-c2nnn[nH]2 | [5] |

| InChI Key | SECHDFHDDVELCV-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide source. This methodology is widely adopted for its reliability and high yields. For 5-(3-pyridyl)tetrazole, the synthesis involves the reaction of 3-cyanopyridine with sodium azide, often in the presence of a catalyst or an acid promoter.

The reaction mechanism proceeds via the addition of the azide anion to the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring. The choice of solvent and catalyst can significantly influence reaction times and yields. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are commonly employed.[10]

Caption: General workflow for the synthesis of 5-(3-pyridyl)tetrazole.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanopyridine (1.0 eq) and sodium azide (1.5-2.0 eq).

-

Solvent Addition: Add a suitable volume of anhydrous DMF to the flask to dissolve the reagents.[10]

-

Reaction: Heat the reaction mixture to reflux (typically 120-130°C) and maintain for the required duration (2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction of cyanopyridines with sodium azide is a common method for preparing pyridyltetrazoles.[11][12][13]

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

-

Acidification and Precipitation: Slowly add dilute hydrochloric acid (e.g., 4N HCl) to the aqueous mixture with stirring.[10] The product will precipitate out of the solution as a solid upon reaching an acidic pH (typically pH 2-3).

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts and DMF.

-

Drying: Dry the isolated solid under vacuum to yield the pure 5-(3-pyridyl)tetrazole. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.

Core Applications in Research and Development

The bifunctional nature of 5-(3-pyridyl)tetrazole makes it a valuable component in both drug discovery and materials science.

Medicinal Chemistry: A Carboxylic Acid Bioisostere

In drug design, replacing a carboxylic acid group with a tetrazole ring is a widely used strategy to enhance a molecule's pharmacological profile.[1] The tetrazole group mimics the acidity and planar geometry of a carboxylate but offers several advantages:

-

Increased Lipophilicity: Enhances the ability of a drug candidate to cross cell membranes.

-

Metabolic Stability: The tetrazole ring is more resistant to metabolic degradation pathways compared to carboxylic acids.[14]

-

Improved Oral Bioavailability: Contributes to better absorption when administered orally.

The tetrazole ring's ability to participate in hydrogen bonding and other non-covalent interactions allows it to effectively mimic the binding of a carboxylic acid to a biological target, such as an enzyme active site.[3][4]

Caption: Bioisosteric relationship between carboxylic acid and tetrazole.

Coordination Chemistry and Materials Science

The pyridine nitrogen and the multiple nitrogen atoms of the tetrazole ring make 5-(3-pyridyl)tetrazole an excellent ligand for coordinating with metal ions.[11][13] Researchers have utilized this compound to synthesize novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit diverse and potentially useful properties:

-

Photocatalysis: Copper(I) coordination polymers based on in-situ generated 5-(3-pyridyl)tetrazole have been shown to act as photocatalysts for the degradation of organic dyes.[5]

-

Luminescence: Metal complexes incorporating pyridyltetrazole ligands can display unique photoluminescent properties.[13]

-

Structural Diversity: The ligand can coordinate to metal centers through either the pyridyl nitrogen or the tetrazole nitrogens, leading to the formation of extended 2D and 3D structures through hydrogen bonding and other intermolecular forces.[11][12][13]

Safety and Handling

As a laboratory chemical, 5-(3-pyridyl)tetrazole requires careful handling. Based on available safety data, it is classified as causing serious eye damage (H318).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

5-(3-pyridyl)tetrazole, with its CAS Number 3250-74-6, is more than just a chemical intermediate; it is a highly functional and versatile building block with significant relevance in modern chemical sciences. Its straightforward synthesis from 3-cyanopyridine provides ready access for researchers. For drug development professionals, its role as a proven carboxylic acid bioisostere offers a strategic tool for optimizing the properties of new drug candidates. For materials scientists, its capacity as a multidentate ligand opens avenues for designing novel coordination polymers with tailored photophysical and catalytic properties. A thorough understanding of its synthesis, properties, and safe handling is paramount to unlocking its full potential in the laboratory and beyond.

References

-

Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). Dalton Transactions (RSC Publishing). [Link]

-

Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). SemOpenAlex. [Link]

-

Metabolism of 5-(3-Pyridyl)tetrazole. Journal of Medicinal Chemistry. [Link]

-

Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(II). ResearchGate. [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]

-

Common drugs containing the tetrazole ring. ResearchGate. [Link]

-

An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society. [Link]

-

Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

-

Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. [Link]

-

TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(3-Pyridyl)-1H-tetrazole 97 3250-74-6 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 5-(3-Pyridyl)-1H-tetrazole 97 3250-74-6 [sigmaaldrich.com]

- 8. 5-(3-Pyridyl)-1H-tetrazole 97 3250-74-6 [sigmaaldrich.cn]

- 9. scbt.com [scbt.com]

- 10. scielo.org.za [scielo.org.za]

- 11. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. metaphactory [semopenalex.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Molecular Structure and Applications of 3-(2H-Tetrazol-5-yl)pyridine

Abstract

3-(2H-Tetrazol-5-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring linked to a tetrazole moiety, serves as a crucial bioisosteric replacement for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, validated synthesis protocols, and spectroscopic characterization. Furthermore, it delves into the compound's pivotal role in pharmacology, exploring its applications as a bioisostere and its impact on the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Tetrazole-Pyridine Scaffolds

The integration of nitrogen-rich heterocyclic rings is a cornerstone of modern medicinal chemistry. Among these, the tetrazole moiety has emerged as a uniquely valuable pharmacophore.[1] With a five-membered ring containing four nitrogen atoms, the tetrazole ring acts as a non-classical bioisostere of the carboxylic acid group.[2][3] This isosteric relationship is rooted in their similar pKa values and planar structures, allowing the tetrazole to engage in comparable electrostatic interactions with biological targets while offering key advantages, such as enhanced metabolic stability against in-vivo degradation and improved lipophilicity, which can lead to better cell membrane permeability.[1][2]

When coupled with a pyridine ring—a common motif in numerous approved drugs—the resulting 3-(tetrazol-5-yl)pyridine scaffold becomes a highly versatile building block for drug design.[4] This guide focuses specifically on the this compound isomer, providing an in-depth analysis of its structure and utility.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-(tetrazol-5-yl)pyridine is characterized by a pyridine ring substituted at the 3-position with a 5-membered tetrazole ring. A critical aspect of its structure is the potential for tautomerism within the tetrazole ring.

Tautomerism: 1H vs. 2H Isomers

5-substituted tetrazoles can exist in two primary tautomeric forms: the 1H and 2H tautomers, which are typically in a dynamic equilibrium.[5][6] While the 1H tautomer is often the predominant form in solution, the 2H tautomer can be more stable in the gas phase and its presence is crucial for understanding the molecule's reactivity and interaction with biological targets.[5][7] The user's query specifically directs focus to the 2H isomer, this compound. The precise ratio of these tautomers can be influenced by factors such as the solvent, temperature, and pH.[6] Crystallographic studies have confirmed the existence of both isomers in the solid state, sometimes even within the same crystal lattice.[8]

Physicochemical Data

A summary of the key computed and experimental physicochemical properties of 3-(tetrazol-5-yl)pyridine is provided below. These parameters are essential for predicting its behavior in biological systems and for guiding drug formulation efforts.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₅ | PubChem[9] |

| Molecular Weight | 147.14 g/mol | PubChem[9] |

| IUPAC Name | This compound | PubChem[9] |

| CAS Number | 3250-74-6 | ChemicalBook[10] |

| Melting Point | 256-258 °C | R. H.[11] |

| pKa | (Similar to carboxylic acids) | N/A |

| XLogP3 | 0.1 | PubChem[9] |

Synthesis and Characterization

The most prevalent and efficient method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[12] This approach is widely adopted for the preparation of 3-(tetrazol-5-yl)pyridine from 3-cyanopyridine (nicotinonitrile).

Validated Synthesis Protocol: Zinc-Catalyzed Cycloaddition

This protocol is adapted from the robust and environmentally conscious method developed by Demko and Sharpless, which utilizes a zinc salt as a catalyst in water, enhancing both safety and efficiency.[13][14]

Rationale for Experimental Choices:

-

Starting Material: 3-Cyanopyridine is a readily available and cost-effective precursor.

-

Azide Source: Sodium azide (NaN₃) is the standard reagent for introducing the N₃⁻ moiety.

-

Catalyst: Zinc salts (e.g., ZnBr₂) are effective Lewis acids that activate the nitrile group towards nucleophilic attack by the azide, accelerating the reaction rate.[15]

-

Solvent: Water is a green solvent that minimizes the risk of explosion associated with organic solvents and avoids the generation of hazardous hydrazoic acid (HN₃) by maintaining a slightly alkaline pH.[14]

Experimental Workflow:

Caption: Bioisosteric relationship and advantages.

Examples in Drug Development

The tetrazole moiety is a key component in numerous FDA-approved drugs. For instance, in the class of angiotensin II receptor blockers (ARBs) used to treat hypertension, drugs like Losartan and Valsartan feature a 5-substituted tetrazole ring as the critical acidic group that interacts with the AT1 receptor. [3]While these examples do not contain the pyridine ring, they underscore the pharmaceutical industry's successful application of the tetrazole-as-acid-mimic strategy. The 3-(tetrazol-5-yl)pyridine scaffold is actively being explored in the development of new agents targeting a range of diseases, including cancer, infections, and inflammatory disorders. [16]

Conclusion

This compound is a molecule of profound strategic importance in contemporary drug discovery. Its molecular structure, defined by the interplay between the pyridine and tetrazole rings and their inherent tautomerism, provides a unique set of physicochemical properties. The ability of the tetrazole ring to serve as a robust bioisostere for carboxylic acids has cemented its role as a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. The reliable and scalable synthesis routes, coupled with well-defined analytical characterization methods, ensure its accessibility for research and development. As the quest for safer and more effective medicines continues, the 3-(tetrazol-5-yl)pyridine scaffold is poised to remain a central element in the design of next-generation therapeutics.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Zhang, Y., et al. (2020). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry, 18(44), 9034-9038. [Link]

-

Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]

-

Zhang, Y., et al. (2020). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. RSC Publishing. [Link]

-

Akhileshwari, P., et al. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. [Link]

-

Pinga, A., et al. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link]

-

Rizvic, F., et al. (2020). Tetrazoles via Multicomponent Reactions. Molecules, 25(22), 5426. [Link]

-

Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. PubMed. [Link]

-

Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Organic Chemistry. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]

-

ResearchGate. (n.d.). The two possible tautomers of 5-substituted tetrazoles. [Link]

-

Cui, L. J., et al. (2009). 3-(1H-Tetrazol-5-yl)pyridinium 3-(2H-tetrazol-5-yl)pyridinium dinitrate. Acta Crystallographica Section E, 65(7), o1673. [Link]

-

Molbank. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]

-

Wang, X., et al. (2009). 3-(1H-Tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E, 65(3), o603. [Link]

-

RSC Advances. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes. [Link]

-

ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles. [Link]

-

National Center for Biotechnology Information (n.d.). 3-[1-Pivaloyloxymethyl-(5-tetrazolyl)] pyridine. PubChem. [Link]

-

South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]

-

Amanote Research. (2009). 3-(1h-Tetrazol-5-Yl)pyridinium 3-(2h-Tetrazol-5-Yl)pyridinium Dinitrate. [Link]

-

ResearchGate. (n.d.). Synthesis of a New Tricyclic 3-(Tetrazol-5-yl)pyridine System from 2-(Azidomethyl)nicotinonitriles. [Link]

-

Alvey, L., et al. (2014). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Molecules, 19(8), 12384-12401. [Link]

-

ResearchGate. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl₃ solvent. [Link]

-

PubChemLite. (n.d.). This compound (C6H5N5). [Link]

-

Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe₂O₃@DA Core–Shell Hollow Spheres. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-(1H-Tetrazol-5-yl)pyridinium 3-(2H-tetrazol-5-yl)pyridinium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C6H5N5 | CID 151091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(2H-TETRAZOL-5-YL)-PYRIDINE | 3250-74-6 [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 15. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. vuir.vu.edu.au [vuir.vu.edu.au]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2H-Tetrazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2H-tetrazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust and reproducible synthetic protocol, in-depth analysis of its structural and physicochemical properties through various spectroscopic and analytical techniques, and a discussion of its current and potential applications in drug discovery and development. This guide is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound belongs to the family of tetrazole-substituted pyridines, a class of compounds that has garnered considerable attention in the pharmaceutical industry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] The pyridine ring, a common scaffold in numerous approved drugs, provides a versatile platform for structural modifications to modulate biological activity. The combination of these two pharmacophoric groups in this compound makes it a valuable building block for the synthesis of novel therapeutic agents. This guide will delve into the practical aspects of its preparation and thorough characterization, providing a solid foundation for its utilization in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[2] In the case of this compound, the synthesis involves the reaction of 3-cyanopyridine with an azide source, typically sodium azide, often in the presence of a proton source or a Lewis acid catalyst.[3]

Reaction Mechanism

The synthesis proceeds via a [3+2] cycloaddition mechanism. The azide ion acts as a 1,3-dipole that reacts with the carbon-nitrogen triple bond of the nitrile (the dipolarophile). The reaction is thought to proceed through a concerted pathway, although a stepwise mechanism involving a vinyl azide intermediate has also been proposed. The use of a catalyst, such as ammonium chloride or a Lewis acid, activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, thereby facilitating the reaction.

dot

Sources

3-(2H-tetrazol-5-yl)pyridine IUPAC name and synonyms

An In-Depth Technical Guide to 3-(2H-tetrazol-5-yl)pyridine: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental chemical identity, physicochemical properties, synthetic methodologies, and its role as a privileged scaffold in modern pharmacology. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide further research and application.

Core Identity: Nomenclature and Chemical Descriptors

The unambiguous identification of a chemical entity is paramount for reproducible scientific inquiry. This compound is systematically named and cataloged through various international systems.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name precisely describes a pyridine ring substituted at the 3-position with a 5-membered tetrazole ring. The "2H" designation specifies the position of the hydrogen atom on the tetrazole ring, indicating it is one of two possible tautomers.

Synonyms and Identifiers

In literature and chemical databases, this compound is frequently referenced by several synonyms. Understanding these is crucial for comprehensive literature searches. Common synonyms include:

For precise database tracking and regulatory purposes, the following identifiers are assigned:

| Identifier | Value | Source |

| CAS Number | 3250-74-6 | PubChem[1], ChemicalBook[2] |

| Molecular Formula | C₆H₅N₅ | PubChem[1] |

| Molecular Weight | 147.14 g/mol | PubChem[1], ChemicalBook[2] |

| InChI | InChI=1S/C6H5N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | PubChem[1] |

| SMILES | C1=CC(=CN=C1)C2=NNN=N2 | PubChem[1] |

Physicochemical and Computed Properties

The physical and chemical properties of this compound dictate its behavior in biological and chemical systems, influencing factors such as solubility, stability, and membrane permeability.

| Property | Value | Notes |

| Appearance | White to off-white solid | Predicted[2] |

| Melting Point | 240 °C | ChemicalBook[2] |

| Boiling Point | 379.4 ± 44.0 °C | Predicted[2] |

| Density | 1.388 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 5.99 ± 0.12 | Predicted[2] |

| Water Solubility | Slightly soluble in water | Predicted[2] |

| XLogP3 | 0.1 | PubChem[3] |

These properties, particularly the predicted values, provide a baseline for experimental design and computational modeling.

Synthesis and Chemical Reactivity

The construction of the 5-substituted tetrazole ring is a cornerstone of synthetic organic chemistry, with numerous established methods. The most prevalent and robust approach involves the [3+2] cycloaddition reaction between a nitrile and an azide source[4][5].

General Synthetic Pathway: From Nitrile to Tetrazole

The synthesis of this compound typically originates from 3-cyanopyridine. This pathway leverages the high reactivity of the nitrile group towards azide ions (often from sodium azide), typically facilitated by a Lewis acid or an ammonium salt catalyst.

Caption: General workflow for synthesizing 5-substituted tetrazoles from nitriles.

Experimental Protocol: Copper-Catalyzed N-Arylation

While the nitrile-azide cycloaddition forms the core ring, advanced methods are used for creating derivatives. For instance, the Chan–Evans–Lam coupling provides a route for N-arylation of the tetrazole ring. A study on a similar compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, demonstrates this powerful technique, which can be adapted for related structures[6][7].

Step-by-Step Methodology (Adapted from Chan-Evans-Lam Coupling): [6]

-

Reaction Setup: To a solution of a 5-substituted-1H-tetrazole (1.0 eq) in a suitable solvent like DMSO, add the desired arylboronic acid (e.g., pyridin-3-ylboronic acid, 2.0 eq).

-

Catalyst and Additives: Add a copper catalyst, such as copper(I) oxide (Cu₂O, 5 mol%), and molecular sieves (4 Å) to ensure anhydrous conditions.

-

Reaction Conditions: Stir the mixture vigorously at an elevated temperature (e.g., 80-100 °C) under an air or oxygen atmosphere for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst and molecular sieves. The filtrate is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified using column chromatography on silica gel to yield the pure 2,5-disubstituted tetrazole.

This protocol highlights a modern, efficient method for creating specific N-substituted tetrazole isomers, which are often challenging to synthesize selectively.[8]

The Role of this compound in Drug Discovery

The tetrazole moiety is considered a "privileged scaffold" in medicinal chemistry. Its significance stems primarily from its function as a bioisostere—a chemical substituent that can replace another group without significantly altering the molecule's biological activity, while potentially improving its physicochemical or pharmacokinetic properties[5][9].

Bioisosterism: The Carboxylic Acid Mimic

The tetrazole ring is the most widely recognized bioisostere for the carboxylic acid group[5][9]. The deprotonated tetrazolate anion has a pKa and charge distribution similar to a carboxylate, allowing it to engage in similar ionic and hydrogen bonding interactions with biological targets. However, the tetrazole offers several advantages:

-

Increased Lipophilicity: It is generally more lipophilic than a carboxylic acid, which can enhance cell membrane permeability and oral bioavailability.

-

Metabolic Stability: The tetrazole ring is highly resistant to metabolic degradation.

-

Conformational Rigidity: Its planar structure can help lock a molecule into a bioactive conformation.

Caption: Bioisosteric relationship between carboxylic acid and tetrazole groups.

Therapeutic Applications

The combination of a pyridine ring and a tetrazole moiety has proven effective in developing potent and selective therapeutic agents. Tetrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties[5][10].

Specifically, pyridyl-tetrazole structures are key components in antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor. For instance, the compound 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine was identified as a highly potent and orally active mGlu5 receptor antagonist, highlighting the therapeutic potential of this chemical class in treating neurological disorders[11][12]. The pyridine group often serves as a key hydrogen bond acceptor or a vector for positioning the molecule within a receptor's binding pocket, while the tetrazole group anchors the ligand through critical ionic interactions.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of this compound requires a suite of analytical techniques. While a complete dataset for this specific molecule is not publicly consolidated, data from closely related analogs and general principles of spectroscopy provide a strong predictive framework.

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to the four protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The position of the N-H proton on the tetrazole ring would be a broad singlet, highly dependent on solvent and concentration. |

| ¹³C-NMR | Resonances for the five carbons of the pyridine ring and the single carbon of the tetrazole ring (typically δ 150-165 ppm) would be observed. |

| IR Spectroscopy | Characteristic absorptions for C=N and N=N stretching within the heterocyclic rings, as well as C-H stretching from the pyridine ring. A broad N-H stretch would also be expected. |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺) would be observed at m/z 148.06. A characteristic fragmentation pattern often involves the loss of a nitrogen molecule (N₂) from the tetrazole ring[6]. |

Researchers should perform full spectroscopic characterization (¹H-NMR, ¹³C-NMR, IR, HRMS) on synthesized batches to confirm identity and purity against reference data or theoretical predictions.[13]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires appropriate handling procedures.

-

Hazard Classification: It is classified as an irritant and harmful, with GHS pictograms indicating potential for skin irritation, serious eye damage, and respiratory irritation[2].

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure long-term stability[2].

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-3-(2-phenyl-2H-tetrazol-5-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ershov, I. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H5N5). Retrieved from [Link]

-

Ershov, I. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. ResearchGate. Retrieved from [Link]

-

Huang, D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-6. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-(Pyridin-3-yl)-2h-tetrazol-2-yl) acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911. Retrieved from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Pyridin-3-yloxolan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from [Link]

-

Huang, D., et al. (2004). 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. ResearchGate. Retrieved from [Link]

-

Ferreira, R. J., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(6), 1339. Retrieved from [Link]

-

López-Cabrera, A., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(1), 1-20. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl₃ solvent. Retrieved from [Link]

Sources

- 1. This compound | C6H5N5 | CID 151091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2H-TETRAZOL-5-YL)-PYRIDINE | 3250-74-6 [chemicalbook.com]

- 3. PubChemLite - this compound (C6H5N5) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2H-Tetrazole synthesis [organic-chemistry.org]

- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Crystalline Architecture of a High-Nitrogen Energetic Salt: A Technical Guide to 3-(1H-tetrazol-5-yl)pyridinium Nitrate

Executive Summary: This guide provides a comprehensive technical analysis of the crystal structure of 3-(1H-tetrazol-5-yl)pyridinium nitrate, an energetic ionic salt of significant interest to the materials science and drug development communities. We delve into the synthesis, single-crystal X-ray diffraction analysis, and detailed structural features of this compound. The asymmetric unit notably contains two distinct tautomers of the 3-(tetrazol-5-yl)pyridinium cation, a feature that dictates a complex and robust three-dimensional supramolecular network. A thorough examination of the extensive hydrogen bonding and intermolecular interactions is presented, providing critical insights into the stability and energetic properties of this material. This document serves as a key reference for researchers working with tetrazole-based compounds and energetic materials.

Introduction: The Significance of Tetrazole-Based Energetic Salts

Tetrazole derivatives represent a cornerstone in the development of advanced high-nitrogen materials. The inherent stability of the tetrazole ring, combined with its high heat of formation and the propensity to release large volumes of nitrogen gas upon decomposition, makes these compounds highly valuable as energetic materials and gas generants.[1][2] The formation of ionic salts by combining a tetrazole-based cation with an oxidizing anion, such as nitrate, is a proven strategy to enhance density, thermal stability, and overall energetic performance compared to non-ionic analogues.[1]

The compound, 3-(1H-tetrazol-5-yl)pyridinium nitrate, is a prime example of this class. Its structure is derived from the versatile ligand 3-(1H-tetrazol-5-yl)pyridine, which is synthesized via a [2+3] cycloaddition reaction.[3] The protonation of the pyridine nitrogen atom by nitric acid yields the pyridinium cation, which is then stabilized in the crystalline lattice by the nitrate anion. Understanding the precise three-dimensional arrangement of these ions is paramount for predicting and tuning the material's properties, such as sensitivity, thermal stability, and detonation performance.

This guide focuses on the single-crystal X-ray diffraction study of this salt. It is important to note that while some databases may refer to this compound as a "dinitrate," the definitive crystallographic analysis reveals a mononitrate salt with the formula C₆H₆N₅⁺·NO₃⁻, featuring two distinct cationic isomers within the asymmetric unit.[4]

Synthesis and Crystallization

The pathway to obtaining single crystals of 3-(1H-tetrazol-5-yl)pyridinium nitrate is a two-stage process involving the synthesis of the parent molecule followed by salt formation and crystallization.

Synthesis of 3-(1H-tetrazol-5-yl)pyridine

The foundational molecule is prepared via a well-established cycloaddition reaction. The selection of dimethylformamide (DMF) as the solvent and the specific reaction temperature are critical for driving the reaction to completion and ensuring a high yield of the desired tetrazole product.

Protocol:

-

To a flask under a nitrogen atmosphere, add 3-cyanopyridine (picolinonitrile, 30 mmol), sodium azide (NaN₃, 45 mmol), ammonium chloride (NH₄Cl, 33 mmol), and dimethylformamide (DMF, 50 ml).[3]

-

Stir the mixture at 110°C (383 K) for approximately 20 hours.[3][4] The elevated temperature provides the necessary activation energy for the cycloaddition.

-

After cooling, pour the resulting solution into 100 ml of ice water to precipitate the product.

-

Adjust the pH to 6 by careful addition of 6 M hydrochloric acid (HCl), which protonates the tetrazole ring and further encourages precipitation.[3]

-

Filter the resulting white solid and wash it thoroughly with distilled water to remove unreacted salts and residual solvent.

Crystallization of the Nitrate Salt

Single crystals suitable for X-ray diffraction are grown by slow evaporation. The use of a mixed solvent system with nitric acid is the key step for salt formation.

Protocol:

-

Dissolve the crude 3-(1H-tetrazol-5-yl)pyridine product in a solution of ethanol and nitric acid (HNO₃) at a volume ratio of 50:1.[4]

-

Allow the solution to evaporate slowly at ambient temperature over several days.

-

Colorless, block-shaped crystals of 3-(1H-tetrazol-5-yl)pyridinium nitrate will form as the solvent evaporates and the solution becomes supersaturated.[4]

The overall experimental workflow is summarized in the diagram below.

Caption: Experimental workflow from synthesis to crystallization.

Crystallographic Analysis

The structure was determined by single-crystal X-ray diffraction, providing precise data on the lattice parameters and the arrangement of atoms.

Crystal Data and Structure Refinement

The compound crystallizes in the triclinic space group P-1.[4] This centrosymmetric space group is common for organic salts. The data collection was performed at 298 K using Mo Kα radiation.[4] A summary of the key crystallographic parameters is provided in Table 1.

Table 1. Crystal Data and Structure Refinement Details. [4]

| Parameter | Value |

| Chemical Formula | C₆H₆N₅⁺·NO₃⁻ |

| Formula Weight (Mr) | 210.17 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9157 (14) |

| b (Å) | 10.575 (2) |

| c (Å) | 13.346 (3) |

| α (°) | 110.10 (3) |

| β (°) | 100.65 (3) |

| γ (°) | 95.87 (3) |

| Volume (V) (ų) | 886.2 (3) |

| Z (Formula units/cell) | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.576 |

| Absorption Coeff. (μ) (mm⁻¹) | 0.13 |

| F(000) | 432 |

| Reflections Collected | 9175 |

| Independent Reflections | 4035 |

| R_int | 0.045 |

| Goodness-of-fit (S) on F² | 1.03 |

| Final R indices [I>2σ(I)] | R1 = 0.057, wR2 = 0.150 |

Molecular and Crystal Structure Description

The most striking feature of the crystal structure is the presence of two distinct isomers of the 3-(tetrazol-5-yl)pyridinium cation within the same asymmetric unit.[4] This arises from the different tautomeric forms of the tetrazole ring, with the proton located on different nitrogen atoms in the two independent cations.

Cation Conformation

In both cationic isomers, the pyridinium and tetrazole rings are nearly coplanar. This planarity is crucial for enabling efficient crystal packing. The dihedral angles (the twist between the two rings) are slightly different for the two isomers: 2.54(15)° for one and 13.36(18)° for the other.[4] This slight conformational difference allows for a more complex and optimized hydrogen-bonding network.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is dominated by an extensive network of hydrogen bonds involving the pyridinium and tetrazole N-H groups as donors and the oxygen atoms of the nitrate anions as acceptors. These interactions are the primary force governing the supramolecular architecture. The ions are linked by N—H⋯O hydrogen bonds, creating clusters composed of four ion pairs.[4] The specific geometries of these critical interactions are detailed in Table 2.

Table 2. Hydrogen-Bond Geometry (Å, °).

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N9—H9A···O2(i) | 0.93(2) | 1.80(3) | 2.700(3) | 164(2) |

| N2—H2A···O1(ii) | 0.88(3) | 2.16(3) | 2.998(3) | 161(2) |

| N2—H2A···O2(ii) | 0.88(3) | 2.16(3) | 2.890(3) | 140(2) |

| N5—H5A···O4 | 0.86 | 1.94 | 2.791(3) | 168 |

Symmetry codes define the position of the acceptor atom in a neighboring unit cell.

This robust network of hydrogen bonds contributes significantly to the crystal's density and thermal stability, which are key performance metrics for energetic materials.

Caption: Key hydrogen bonding interactions in the crystal lattice.

Potential Applications and Significance

The detailed structural characterization of 3-(1H-tetrazol-5-yl)pyridinium nitrate provides a solid foundation for understanding its properties as an energetic material.

-

High Nitrogen Content: The molecular formula (C₆H₅N₅·HNO₃) indicates a high nitrogen content, which is desirable for high energy output and the generation of gaseous decomposition products.

-

High Density: The efficient packing, facilitated by the planar cations and extensive hydrogen bonding, leads to a calculated density of 1.576 g/cm³.[4] Higher density is directly correlated with improved detonation velocity and pressure.

-

Thermal Stability: The robust three-dimensional network of hydrogen bonds imparts significant thermal stability to the crystal lattice, a critical safety feature for energetic materials.[5]

This compound serves as a model system for designing new energetic salts. By modifying the cation (e.g., substituting the pyridine ring) or the anion, researchers can systematically tune the energetic properties, sensitivity, and stability to meet specific performance requirements for applications ranging from propellants to safer explosives.

Conclusion

The crystal structure of 3-(1H-tetrazol-5-yl)pyridinium nitrate has been elucidated in detail. The compound crystallizes in the triclinic P-1 space group and is characterized by the presence of two distinct cation tautomers in the asymmetric unit. The supramolecular structure is governed by a complex and robust network of N—H⋯O hydrogen bonds, which links the cations and nitrate anions into a stable three-dimensional framework. This detailed crystallographic knowledge is indispensable for establishing structure-property relationships and guiding the rational design of next-generation, high-performance, and safer energetic materials based on the versatile tetrazole scaffold.

References

-

Cui, L.-J. (2009). 3-(1H-Tetrazol-5-yl)pyridinium 3-(2H-tetrazol-5-yl)pyridinium dinitrate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1639. Available at: [Link]

-

Wen, X.-C., & Dai, J. (2009). 3-(1H-Tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(1), o1391. Available at: [Link]

-

Amanote Research. (2009). 3-(1h-Tetrazol-5-Yl)pyridinium 3-(2h-Tetrazol-5-Yl)pyridinium Dinitrate. Amanote Research. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18286, Tatb. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Tetraanionic Nitrogen-Rich Tetrazole-Based Energetic Salts. ResearchGate. Available at: [Link]

-

Sci-Hub. (n.d.). Cocrystals and Salts of Tetrazole-Based Energetic Materials. Sci-Hub. Available at: [Link]

-

Central European Journal of Energetic Materials. (n.d.). Energetic Nitrogen-rich Salts. Central European Journal of Energetic Materials. Available at: [Link]

-

Semantic Scholar. (n.d.). Energetic Salts Based on Tetrazole N-Oxide. Semantic Scholar. Available at: [Link]

-

Bohrium. (n.d.). Energetic Salts Based on Tetrazole N-Oxide. Bohrium. Available at: [Link]

-

Maximum Academic Press. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Maximum Academic Press. Available at: [Link]

Sources

- 1. N6-Methyladenine | C6H7N5 | CID 67955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(1H-Tetrazol-5-yl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(1H-Tetrazol-5-yl)pyridinium 3-(2H-tetrazol-5-yl)pyridinium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methyladenine | C6H7N5 | CID 135398661 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 3-(2H-Tetrazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-(2H-tetrazol-5-yl)pyridine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through various spectroscopic techniques is paramount for its application and development. This document, structured with the practicing scientist in mind, delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the raw data but also an interpretation grounded in the principles of chemical structure and reactivity.

Introduction to this compound

This compound is a bicyclic aromatic compound featuring a pyridine ring linked to a tetrazole ring at the 3-position. The tetrazole moiety, a bioisostere for the carboxylic acid group, imparts unique physicochemical properties to the molecule, making it a valuable scaffold in drug design. The potential for tautomerism in the tetrazole ring (1H vs. 2H) adds a layer of complexity to its characterization, necessitating careful spectroscopic analysis. This guide focuses on the predominant tautomer as identified in the literature and provides the spectral data that corroborates its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) reveals four distinct signals corresponding to the protons of the pyridine ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.21 | singlet | H-2' |

| 8.76-8.78 | multiplet | H-6' |

| 8.38-8.41 | multiplet | H-4' |

| 7.63-7.67 | multiplet | H-5' |

Source: Journal of Heterocyclic Chemistry, 2009[1]

The downfield chemical shifts of the pyridine protons are indicative of their location in an electron-deficient aromatic system. The singlet at 9.21 ppm is assigned to the proton at the 2-position of the pyridine ring, which is deshielded by the adjacent nitrogen atom. The multiplets for the other pyridine protons arise from spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum of this compound in DMSO-d₆ shows six signals, corresponding to the six carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 154.1 | C-5 (Tetrazole) |

| 151.8 | C-2' (Pyridine) |

| 147.6 | C-6' (Pyridine) |

| 134.6 | C-4' (Pyridine) |

| 124.4 | C-5' (Pyridine) |

| 121.0 | C-3' (Pyridine) |

Source: Journal of Heterocyclic Chemistry, 2009[1]

The chemical shift of the tetrazole carbon at 154.1 ppm is characteristic of this ring system. The pyridine carbons exhibit shifts that are consistent with their positions relative to the nitrogen atom and the tetrazole substituent.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C and C=N stretch | Pyridine and Tetrazole rings |

| 1400-1000 | In-plane bending | C-H and ring vibrations |

| 900-650 | Out-of-plane bending | C-H |

The IR spectrum is expected to be complex in the fingerprint region (below 1500 cm⁻¹) due to the various vibrational modes of the two interconnected heterocyclic rings. The absence of a strong, broad O-H stretch (around 3300 cm⁻¹) or a sharp C≡N stretch (around 2250 cm⁻¹) would confirm the absence of carboxylic acid or nitrile functionalities, respectively, which is consistent with the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. Although a specific experimental mass spectrum for this compound was not found in the searched literature, the expected molecular ion peak and potential fragmentation pathways can be inferred.

The exact mass of this compound (C₆H₅N₅) is 147.0545 g/mol . Therefore, in a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at or very close to this value. In a low-resolution spectrum, the nominal mass would be 147 g/mol .

A common fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 g/mol . This would result in a significant fragment ion at m/z 119. Another potential fragmentation would be the cleavage of the bond between the pyridine and tetrazole rings, leading to fragments corresponding to the pyridyl cation (m/z 78) and the tetrazolyl radical.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural determination. The following are generalized experimental protocols for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the sample tube in the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Place the sample (KBr pellet or ATR unit) in the sample compartment of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Conclusion